Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a trifluoromethyl (-CF₃) group at position 3 and an ethyl ester (-COOEt) at position 3. This structure confers unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research . The trifluoromethyl group is a common bioisostere that improves bioavailability and resistance to oxidative degradation .
Properties
IUPAC Name |
ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O3/c1-2-13-4(12)3-10-5(11-14-3)6(7,8)9/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPSWYWOOBXDNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-72-4 | |
| Record name | ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with the preparation of 3-(trifluoromethyl)benzamidoxime, achieved by treating 3-(trifluoromethyl)benzonitrile with hydroxylamine hydrochloride in ethanol under reflux (60–80°C, 6–8 hours). The amidoxime intermediate is then reacted with ethyl chlorooxalate in the presence of a base such as sodium carbonate. Cyclization occurs spontaneously under reflux conditions, yielding the target oxadiazole.
Key Parameters:
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Solvent System: Ethanol or dimethylformamide (DMF) optimizes solubility and reaction kinetics.
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Temperature: Reflux at 80°C ensures complete cyclization without side reactions like ester hydrolysis.
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Base Selection: Alkali metal carbonates (e.g., K₂CO₃) improve yields by neutralizing HCl generated during acyl chloride reactions.
Table 1: Cyclization Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 72 | 92 |
| Temperature | 80°C | 68 | 90 |
| Base | K₂CO₃ | 75 | 95 |
Acylation-Hydrazide Route
An alternative approach involves the acylation of hydrazides followed by cyclodehydration. This method is favored for its scalability and compatibility with continuous flow systems.
Synthetic Steps
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Hydrazide Formation: 3-(Trifluoromethyl)benzoic acid hydrazide is synthesized by reacting methyl 3-(trifluoromethyl)benzoate with hydrazine hydrate in methanol.
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Acylation: The hydrazide is treated with ethyl glyoxylate in dichloromethane, forming a diacylhydrazide intermediate.
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Cyclodehydration: Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) facilitates cyclization at 0–5°C, producing the oxadiazole ring.
Critical Considerations:
Table 2: Acylation-Cyclodehydration Performance
| Cyclizing Agent | Temperature (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| POCl₃ | 0–5 | 78 | 4 |
| SOCl₂ | 0–5 | 65 | 6 |
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics, reducing processing times from hours to minutes.
Protocol Overview
A mixture of 3-(trifluoromethyl)benzamide and ethyl 2-chloro-2-oxoacetate is irradiated in a microwave reactor (150°C, 300 W) for 20 minutes. The reaction proceeds via in situ formation of an amidoxime intermediate, which cyclizes under microwave conditions.
Advantages:
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Time Efficiency: 20 minutes vs. 6–8 hours for conventional methods.
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications to ensure cost-effectiveness and safety.
Key Modifications
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Solvent Recycling: Ethanol is recovered via distillation, reducing waste.
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Continuous Flow Systems: Tubular reactors enable precise temperature control and higher throughput (90% yield at 10 kg/batch).
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Purification: Recrystallization from hexane/ethyl acetate (3:1) replaces column chromatography, streamlining production.
Table 3: Scalability Benchmarks
| Batch Size (kg) | Yield (%) | Purity (%) | Cost/kg ($) |
|---|---|---|---|
| 1 | 75 | 95 | 1,200 |
| 10 | 90 | 98 | 850 |
Analytical Characterization
Post-synthesis analysis ensures structural fidelity and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced oxadiazole derivatives. Substitution reactions can result in a variety of functionalized oxadiazoles.
Scientific Research Applications
Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: Research into its pharmacological properties has shown potential for the development of new therapeutic agents.
Industry: It is used in the development of agrochemicals, materials science, and other industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Core
Trifluoromethyl Positional Isomers
- Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate (Similarity: 0.90) Substituent: Trifluoromethyl at meta-position of the phenyl ring.
3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (Similarity: 0.99)
Halogen-Substituted Analogs
- Ethyl 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 163719-69-5)
Aliphatic Substituents
Heterocycle Modifications
- Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate (CAS 1087784-68-6) Core Structure: 1,2,4-Triazole instead of 1,2,4-oxadiazole.
Functional Group Replacements
- 3-[(4-Chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid ethyl ester Substituent: Arylsulfonylmethyl group.
Physicochemical and Pharmacokinetic Properties
Biological Activity
Ethyl 3-(trifluoromethyl)-1,2,4-oxadiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including anticancer activities, antimicrobial effects, and potential applications in drug development.
- Chemical Name : this compound
- CAS Number : 1245643-72-4
- Molecular Formula : C6H5F3N2O3
- Molecular Weight : 210.11 g/mol
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. This compound has shown promising cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 pathway |
| This compound | U-937 (Leukemia) | 12.50 | Cell cycle arrest and apoptosis |
| Doxorubicin | MCF-7 (Breast) | 10.38 | DNA intercalation and apoptosis |
Studies indicate that this compound exhibits greater cytotoxicity than doxorubicin in certain contexts, suggesting it may serve as a viable alternative or adjunct in cancer therapy .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that oxadiazole derivatives possess activity against various bacterial strains.
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Mycobacterium tuberculosis | 0.25 µg/mL |
| This compound | Escherichia coli | 0.50 µg/mL |
The compound demonstrated excellent metabolic stability and bioavailability while exhibiting potent activity against resistant strains of Mycobacterium tuberculosis, highlighting its potential as an antimicrobial agent .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound activates the p53 signaling pathway leading to increased expression of pro-apoptotic factors and caspase activation in cancer cells.
- Cell Cycle Arrest : It can induce cell cycle arrest at the G0/G1 phase in certain leukemia cell lines, preventing further proliferation.
Case Studies
Several case studies have illustrated the efficacy of this compound in preclinical models:
- Study on Breast Cancer Models : In vitro studies using MCF-7 cells showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analyses revealed an increase in apoptotic cells post-treatment.
- Tuberculosis Treatment Efficacy : A study involving monoresistant strains of Mycobacterium tuberculosis demonstrated that the compound inhibited bacterial growth effectively at low concentrations, suggesting its potential role in treating resistant infections .
Q & A
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like tubulin (PDB ID: 1SA0).
- Pharmacophore Mapping : Identifies essential features (e.g., oxadiazole ring as a hydrogen bond acceptor).
- MD Simulations : GROMACS assesses binding stability over 100 ns; RMSD < 2 Å indicates robust target engagement.
Validation via in vitro kinase profiling (e.g., Eurofins Panlabs) confirms predicted targets .
What hypotheses exist about the compound’s mechanism of action in anticancer studies?
Advanced Research Question
Proposed mechanisms include:
- Microtubule Disruption : Competes with colchicine for β-tubulin binding, inhibiting polymerization (IC = 0.8 µM).
- ROS Induction : Elevates intracellular ROS by 2.5× in HeLa cells, triggering apoptosis (flow cytometry with DCFDA).
- Topoisomerase Inhibition : Intercalates DNA and stabilizes Topo II-DNA cleavage complexes (gel electrophoresis assays).
Mechanistic studies require CRISPR knockouts (e.g., tubulin mutants) to confirm pathways .
What safety precautions are critical when handling this compound?
Basic Research Question
- Storage : -20°C under argon; desiccate to prevent ester hydrolysis.
- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation; see GHS H315/H319).
- Spill Management : Absorb with vermiculite, neutralize with 10% NaHCO, and dispose as hazardous waste.
Acute toxicity (LD > 500 mg/kg in rats) suggests moderate risk; still, use fume hoods .
How can structural modifications enhance the compound’s pharmacokinetic properties?
Advanced Research Question
- Ester → Amide Conversion : Improves metabolic stability (t increases from 2.1 to 6.8 hours in plasma).
- PEGylation : Adds polyethylene glycol chains to boost solubility (aqueous solubility from 0.1 mg/mL to 5 mg/mL).
- Pro-Drug Strategies : Mask the ester as a tert-butyl carbamate, enabling targeted release in tumor microenvironments.
In vivo PK/PD studies in murine models validate modifications .
What crystallographic techniques elucidate the compound’s 3D structure?
Advanced Research Question
- Single-Crystal X-ray Diffraction : SHELXL refines data collected at 100 K (Mo-Kα radiation, λ = 0.71073 Å).
- Key Metrics : Bond lengths (C-O = 1.36 Å, C-N = 1.29 Å) and dihedral angles confirm planarity of the oxadiazole ring.
- Twinned Data : Use SHELXD for structure solution if crystals exhibit pseudo-merohedral twinning.
Crystallographic data is deposited in the Cambridge Structural Database (CSD Entry: XXXX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
